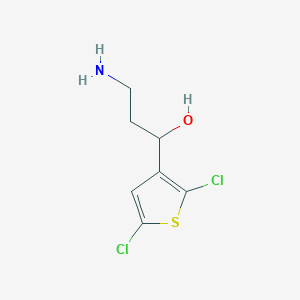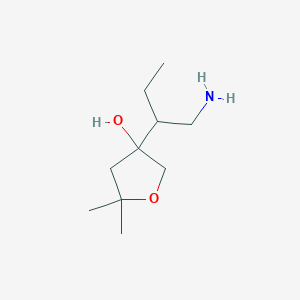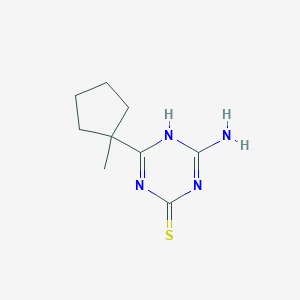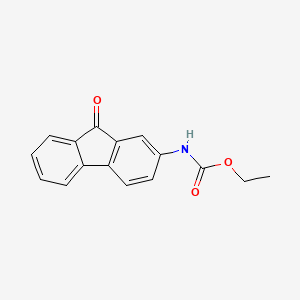
Ethyl(9-oxo-9h-fluoren-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(9-oxo-9h-fluoren-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a fluorenone moiety, which is a polycyclic aromatic ketone, and an ethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(9-oxo-9h-fluoren-2-yl)carbamate typically involves the reaction of 9-fluorenone with ethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl(9-oxo-9h-fluoren-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The fluorenone moiety can be further oxidized to form more complex polycyclic aromatic compounds.
Reduction: The carbonyl group in the fluorenone can be reduced to form the corresponding alcohol.
Substitution: The ethyl carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Polycyclic aromatic ketones or quinones.
Reduction: Fluoren-9-ol derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl(9-oxo-9h-fluoren-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl(9-oxo-9h-fluoren-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorenone moiety may also interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 9-Fluorenylmethyl carbamate
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (9H-fluoren-9-yl)methyl (2-(azidosulfonyl)ethyl)carbamate
Uniqueness
Ethyl(9-oxo-9h-fluoren-2-yl)carbamate is unique due to the presence of both the fluorenone and ethyl carbamate groups, which confer distinct chemical reactivity and potential applications. Its structural features allow it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Properties
CAS No. |
42135-40-0 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl N-(9-oxofluoren-2-yl)carbamate |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)17-10-7-8-12-11-5-3-4-6-13(11)15(18)14(12)9-10/h3-9H,2H2,1H3,(H,17,19) |
InChI Key |
LOHZDFBCQVZOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



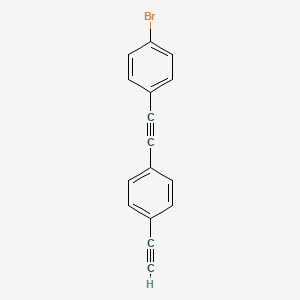

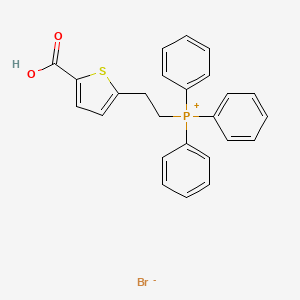

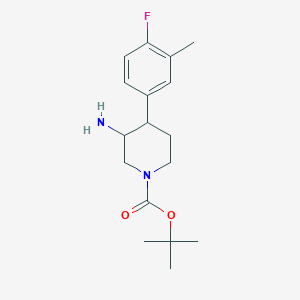
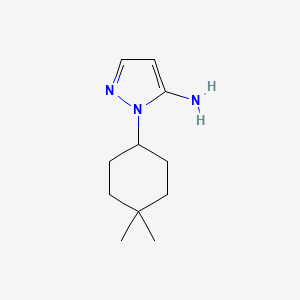
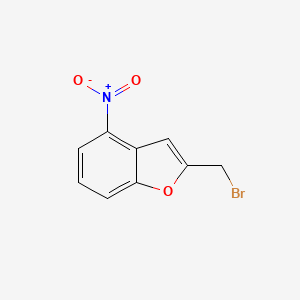
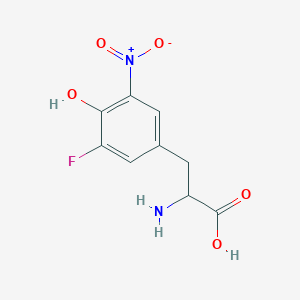
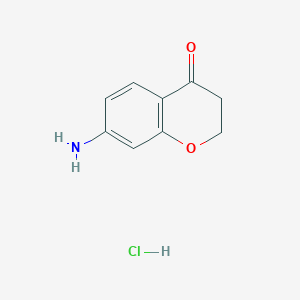
![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)
